6-(2-Aminopropyl)-2,3-dihydrobenzofuran

説明

Historical Context of Synthesis and Analogues

The synthesis of 6-APDB is rooted in the scientific exploration of analogues of well-known psychoactive compounds, with a particular focus on understanding their structure-activity relationships and potential for reduced neurotoxicity.

6-APDB was first synthesized in the early 1990s by a research team led by David E. Nichols. wikipedia.org The primary goal of this research was to investigate the role of the methylenedioxy ring present in compounds like 3,4-Methylenedioxyamphetamine (MDA) and 3,4-Methylenedioxymethamphetamine (MDMA) in their interaction with serotonergic neurons. psychonautwiki.org 6-APDB is a structural analogue of MDA where the 3,4-methylenedioxyphenyl ring system is replaced by a benzofuran (B130515) ring. wikipedia.org Specifically, the heterocyclic 4-position oxygen from the methylenedioxy ring of MDA is substituted with a methylene (B1212753) bridge in 6-APDB. wikipedia.org This structural modification was a key aspect of its design.

A significant motivation behind the synthesis of 6-APDB and its analogues was the search for compounds with the potential for reduced neurotoxicity compared to MDMA. psychonautwiki.orgpsychonautwiki.org While MDMA was being investigated for its potential therapeutic uses, concerns about its neurotoxic effects were also emerging. psychonautwiki.org The development of 6-APDB was part of an effort to create an alternative that might retain some of the desirable psychoactive effects while minimizing harm. psychonautwiki.org Research into such analogues aimed to separate the therapeutic potential from the neurotoxic liabilities associated with MDMA. nih.gov

Nomenclature and Classification within Substituted Phenethylamines and Amphetamines

6-(2-Aminopropyl)-2,3-dihydrobenzofuran is systematically named 1-(2,3-dihydro-1-benzofuran-6-yl)propan-2-amine. wikipedia.orgswgdrug.org It is classified as a substituted phenethylamine (B48288), a broad chemical class of organic compounds based on the phenethylamine structure. wikipedia.org The defining feature of this class is a phenyl ring connected to an amino group via a two-carbon sidechain. wikipedia.org

Due to the methyl group at the alpha position of the ethyl chain, 6-APDB is also classified as a substituted amphetamine. psychonautwiki.orgwikipedia.org Its structure contains a phenethylamine core bound to an amino group through an ethyl chain with this additional methyl substitution. psychonautwiki.org The compound is also known by synonyms such as 4-Desoxy-MDA and EMA-3. swgdrug.orgcaymanchem.com

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 1-(2,3-Dihydro-1-benzofuran-6-yl)propan-2-amine wikipedia.orgswgdrug.org |

| Common Name | 6-APDB psychonautwiki.org |

| Synonyms | 4-Desoxy-MDA, EMA-3 swgdrug.orgcaymanchem.com |

| Chemical Class | Substituted Phenethylamine, Substituted Amphetamine psychonautwiki.orgwikipedia.org |

| Molecular Formula | C11H15NO wikipedia.org |

| Molar Mass | 177.247 g·mol−1 wikipedia.org |

Significance as a Research Chemical and Novel Psychoactive Substance (NPS) in Academic Investigations

6-APDB is considered a research chemical, a substance produced and distributed for scientific and medical research purposes. psychonautwiki.org It has also been identified as a novel psychoactive substance (NPS), a class of molecules designed to mimic the effects of controlled drugs while circumventing existing drug laws. nih.gov

Its emergence on the "legal highs" market, particularly in the UK, led to its inclusion in academic studies and forensic analyses. psychonautwiki.orgnih.gov Research has focused on its pharmacology, including its interaction with monoamine transporters. In vitro studies have shown that 6-APDB inhibits the reuptake of serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862). wikipedia.org Animal drug discrimination studies have also been conducted to compare its effects to other psychoactive substances. wikipedia.org For instance, in rats, 6-APDB fully substituted for MDMA. wikipedia.org The compound's presence in forensic casework has also been documented, highlighting its distribution as an NPS. nih.gov

Table 2: In Vitro Research Findings for 6-APDB

| Target | Measurement | Value |

|---|---|---|

| Serotonin Transporter (SERT) | IC50 (inhibition of reuptake) | 322 nM wikipedia.org |

| Dopamine Transporter (DAT) | IC50 (inhibition of reuptake) | 1,997 nM wikipedia.org |

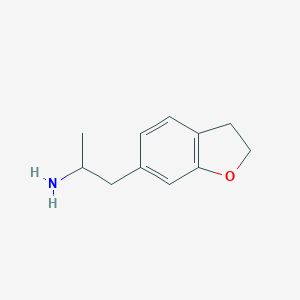

Structure

2D Structure

特性

IUPAC Name |

1-(2,3-dihydro-1-benzofuran-6-yl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-8(12)6-9-2-3-10-4-5-13-11(10)7-9/h2-3,7-8H,4-6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRNGXHJGMCJRSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(CCO2)C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60934559 | |

| Record name | 6-(2-Aminopropyl)-2,3-dihydrobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60934559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152623-93-3 | |

| Record name | 6-(2-Aminopropyl)-2,3-dihydrobenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152623-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-APDB | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152623933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(2-Aminopropyl)-2,3-dihydrobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60934559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(2-AMINOPROPYL)-2,3-DIHYDROBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O72F3CP4O8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Routes for 6-(2-Aminopropyl)-2,3-dihydrobenzofuran

The primary methods for synthesizing this compound, also known as 6-APDB or 4-Desoxy-MDA, have been established through foundational research in the field. wikipedia.orgpsychonautwiki.org These routes are designed to construct the specific dihydrobenzofuran ring system with the aminopropyl side chain at the 6-position.

Pioneering work by David E. Nichols and his team, including Monte et al., in the early 1990s laid the groundwork for the synthesis of 6-APDB. wikipedia.orgsouthernforensic.orgwikipedia.org Their research focused on creating analogues of 3,4-methylenedioxyamphetamine (MDA) to investigate structure-activity relationships. researchgate.net The procedures developed by Monte et al. are frequently cited and followed for preparing 6-APDB and its positional isomer, 5-APDB. southernforensic.orgresearchgate.net The general approach involves the construction of a substituted 2,3-dihydrobenzofuran (B1216630) intermediate, followed by the elaboration of the aminopropyl side chain. researchgate.net

The synthesis of 6-APDB begins with the appropriate selection and preparation of precursors to build the core dihydrobenzofuran structure. The route outlined in forensic chemistry literature, following the methods of Monte et al., provides a clear example of the intermediate chemistry involved. southernforensic.orgresearchgate.net

The process typically starts from a commercially available phenol (B47542) derivative. Key steps include the formation of a bromo-substituted dihydrobenzofuran, which is then converted into a propanone intermediate. The final step involves a reductive amination to yield the target primary amine. researchgate.net

Table 1: Synthetic Route and Intermediates for this compound

| Step | Precursor/Intermediate | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | 4-Bromo-2-ethylphenol | Allyl bromide, K₂CO₃, Acetone (B3395972) | 1-Allyloxy-4-bromo-2-ethylbenzene |

| 2 | 1-Allyloxy-4-bromo-2-ethylbenzene | High temperature (Claisen rearrangement) | 2-Allyl-4-bromo-6-ethylphenol |

| 3 | 2-Allyl-4-bromo-6-ethylphenol | Ozonolysis followed by reductive workup | 2-(4-Bromo-6-ethyl-2-hydroxyphenyl)acetaldehyde |

| 4 | 2-(4-Bromo-6-ethyl-2-hydroxyphenyl)acetaldehyde | Acid-catalyzed cyclization | 6-Bromo-2,3-dihydrobenzofuran |

| 5 | 6-Bromo-2,3-dihydrobenzofuran | Heck reaction with acetone enolate or similar | 1-(2,3-Dihydrobenzofuran-6-yl)propan-2-one |

This table represents a generalized pathway; specific reagents and conditions may vary based on the exact procedure followed.

Synthesis of Positional Isomers and Analogues for Comparative Study

To understand the structure-activity relationships and to provide analytical standards for forensic differentiation, the synthesis of positional isomers and other structural analogues is crucial. researchgate.netnih.gov These syntheses often employ similar chemical principles but start with different precursors to alter the substitution pattern or the core ring structure.

The synthesis of the 5-isomer, 5-APDB, is often conducted in parallel with that of 6-APDB, following the procedures established by Monte et al. southernforensic.orgwikipedia.orgresearchgate.net The strategy is analogous, but it begins with a different starting material to direct the propylamino group to the 5-position of the dihydrobenzofuran ring. The synthetic route for 5-APDB involves intermediates such as 5-bromo-2,3-dihydrobenzofuran. researchgate.netresearchgate.net This allows for a direct comparison of the chemical and pharmacological properties of the two isomers. wikipedia.orgresearchgate.net

The unsaturated analogue, 6-(2-aminopropyl)benzofuran (B1241680) (6-APB), differs from 6-APDB by the presence of a double bond in the furan (B31954) ring, making it a benzofuran (B130515) rather than a dihydrobenzofuran. wikipedia.orgwikipedia.org The synthesis of 6-APB requires a different approach, as described by Briner et al. wikipedia.orgsouthernforensic.org

This procedure starts with 3-bromophenol, which is reacted with bromoacetaldehyde (B98955) diethyl acetal. The resulting ether undergoes acid-catalyzed cyclization using polyphosphoric acid, which yields a mixture of 4- and 6-bromobenzofuran. wikipedia.orgsouthernforensic.org After separation of these positional isomers via column chromatography, the 6-bromo-isomer is converted to the corresponding propanone derivative. The final step is a reductive amination to yield 6-APB, which is often converted to its hydrochloride salt for stability and analysis. southernforensic.org

Table 2: Generalized Synthetic Route for 6-(2-Aminopropyl)benzofuran (6-APB)

| Step | Precursor/Intermediate | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | 3-Bromophenol | Bromoacetaldehyde diethyl acetal, NaH | 1-Bromo-3-(2,2-diethoxyethoxy)benzene |

| 2 | 1-Bromo-3-(2,2-diethoxyethoxy)benzene | Polyphosphoric acid, heat | Mixture of 4- and 6-Bromobenzofuran |

| 3 | 6-Bromobenzofuran (after separation) | Conversion to Grignard or lithiated species, then reaction with acetone | 1-(Benzofuran-6-yl)propan-2-one |

As part of the comprehensive investigation by Monte et al., ring-expanded analogues were also synthesized to probe the spatial requirements of the receptor sites. researchgate.netiiab.me The tetralin (tetrahydronaphthalene) framework represents an expansion of the saturated heterocyclic ring of the dihydrobenzofurans. researchgate.netnih.gov The synthesis of 6-(2-aminopropyl)tetralin (B12708528) (6-APT), a tetralin analogue of MDA, follows a distinct synthetic pathway starting from tetralone precursors. nih.govmdpi.com These syntheses involve building the aminopropyl side chain onto the pre-formed tetralin ring system, often via methods like Friedel-Crafts acylation followed by a series of reactions to form the amine. nih.gov

Compound Nomenclature

Table 3: List of Mentioned Chemical Compounds

| Abbreviation | Full Compound Name |

|---|---|

| 6-APDB | This compound |

| 5-APDB | 5-(2-Aminopropyl)-2,3-dihydrobenzofuran |

| 6-APB | 6-(2-Aminopropyl)benzofuran |

| 5-APB | 5-(2-Aminopropyl)benzofuran |

| MDA | 3,4-Methylenedioxyamphetamine |

| 6-APT | 6-(2-Aminopropyl)tetralin |

| DOM | 1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane |

| LSD | Lysergic acid diethylamide |

| MBDB | (N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine) |

Synthesis of Methoxy-Substituted Analogues

The synthesis of methoxy-substituted analogues of this compound has been explored in research to understand structure-activity relationships. A notable example is the synthesis of 6-(2-aminopropyl)-5-methoxy-2,3-dihydrobenzofuran. wikipedia.org This compound was developed as an analogue of the hallucinogenic agent 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane (DOM) to investigate the impact of the dihydrobenzofuran ring system on psychoactive properties. wikipedia.org The synthetic approach for these analogues often involves multi-step sequences starting from appropriately substituted phenols.

General strategies for creating methoxy (B1213986) derivatives of the 2,3-dihydrobenzofuran core have been described, for instance, in the synthesis of trans-2,3-diaryl-2,3-dihydrobenzofurans. nih.govacs.org These methods can involve regio- and stereoselective nucleophilic opening of oxirane rings, which are precursors to the dihydrobenzofuran system. nih.govacs.org While not directly applied to this compound in the cited literature, these methodologies showcase advanced organic synthesis techniques that can be adapted to produce a variety of substituted analogues for pharmacological evaluation. nih.govacs.org The introduction of a methoxy group at different positions on the aromatic ring can significantly alter the compound's interaction with biological targets. wikipedia.org

In one specific study, two analogues, 6-(2-aminopropyl)-5-methoxy-2,3-dihydrobenzofuran and its 2-methyl counterpart, were successfully synthesized and evaluated. wikipedia.org The findings indicated that while these methoxy-substituted compounds retained some activity, it was significantly lower than that of DOM, suggesting that the orientation of the heterocyclic oxygen's electrons plays a crucial role in receptor binding. wikipedia.org

Synthesis of N-Methyl Derivatives (e.g., 6-MAPB)

The N-methyl derivative of 6-(2-aminopropyl)benzofuran is 1-(benzofuran-6-yl)-N-methylpropan-2-amine, commonly known as 6-MAPB. rsc.orgmdpi.com This compound is structurally related to both 6-APB and the well-known substance MDMA. rsc.orgnih.gov The synthesis of 6-MAPB, along with its isomer 5-MAPB and the parent compounds 5-APB and 6-APB, has been documented in scientific literature, with researchers often preparing them as hydrochloride salts for study. nih.govpsychonautwiki.org

The preparation of these N-methyl derivatives typically follows established procedures for the N-alkylation of primary amines. psychonautwiki.orgnih.gov While specific, detailed synthetic protocols are often proprietary or published in specialized chemical literature, the conversion of 6-APB to 6-MAPB involves the introduction of a methyl group onto the nitrogen atom of the aminopropyl side chain. This chemical modification is a common strategy in medicinal chemistry to alter a compound's pharmacological profile.

Research studies investigating the metabolic fate and psychoactive effects of benzofuran derivatives have utilized synthesized versions of 6-MAPB. mdpi.compsychonautwiki.orgnih.gov For instance, studies comparing the effects of 5-APB, 6-APB, and their N-methylated counterparts (5-MAPB and 6-MAPB) on monoamine transporters have relied on these synthesized compounds. nih.govpsychonautwiki.org The synthesis of these derivatives is crucial for forensic and toxicological analysis, allowing for the differentiation between the N-methylated compounds and their primary amine precursors. mdpi.com

Chiral Synthesis and Enantiomeric Resolution in Research

The this compound molecule contains a chiral center at the alpha-carbon of the aminopropyl side chain, meaning it can exist as two distinct enantiomers (R and S isomers). The initial synthesis of 6-APB was reported in 1993 by a research team led by David E. Nichols, which was focused on exploring alternatives to MDMA. nih.gov Typically, the original synthesis of such chiral compounds yields a racemic mixture, which is an equal mixture of both enantiomers.

While specific studies detailing the enantiomeric resolution of this compound are not prevalent in the general scientific literature, the principles of chiral separation are well-established in organic chemistry. Methods such as chiral chromatography or the formation of diastereomeric salts with a chiral resolving agent are common techniques used to separate enantiomers.

In the broader context of synthetic chemistry, significant research has been dedicated to developing asymmetric synthesis methods to produce specific enantiomers of complex molecules, including heterocyclic systems similar to dihydrobenzofuran. For example, asymmetric catalysis using chiral metal complexes, such as copper(I), has been employed for the facile synthesis of chiral psychonautwiki.orgnih.gov-fused hydrobenzofurans. Other research has demonstrated the asymmetric synthesis of various chiral heterocycles, including spirofuro[2,3-b]azepine-5,3′-indoline derivatives and chiral 6-azaspiro[2.5]octanes, through advanced catalytic processes. These methodologies, which can achieve high levels of stereoselectivity, are indicative of the modern synthetic strategies that could be applied to produce enantiomerically pure R- or S-6-(2-aminopropyl)-2,3-dihydrobenzofuran for more refined pharmacological studies.

Pharmacological Investigations in Preclinical and in Vitro Models

Monoamine Transporter Interactions

In vitro studies have demonstrated that 6-APDB interacts with the monoamine transporters for serotonin (B10506) (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET). wikipedia.orgnih.gov

Inhibition of Serotonin (5-HT) Reuptake (SERT)

Research has shown that 6-APDB inhibits the reuptake of serotonin. In one in vitro study, the IC₅₀ value for SERT inhibition was determined to be 322 nM. wikipedia.org Another study reported that 6-APDB inhibited SERT in the 1–3 micromolar concentration range, which is comparable to the activity of MDMA. nih.gov This indicates a significant affinity for the serotonin transporter. wikipedia.orgnih.gov

Inhibition of Dopamine (DA) Reuptake (DAT)

The interaction of 6-APDB with the dopamine transporter is less pronounced compared to its effect on SERT. In vitro data revealed an IC₅₀ value of 1,997 nM for the inhibition of dopamine reuptake. wikipedia.org Some studies have even characterized dihydrobenzofurans like 6-APDB as being inactive at the DAT at concentrations below 30 μM. nih.gov The low dopamine-to-serotonin transporter inhibition ratio suggests a greater serotonergic versus dopaminergic activity, similar to MDMA. nih.gov

Inhibition of Norepinephrine (NE) Reuptake (NET)

6-APDB has also been found to inhibit the reuptake of norepinephrine, with a reported IC₅₀ value of 980 nM. wikipedia.org This potency is greater than its effect on the dopamine transporter but less than its effect on the serotonin transporter. wikipedia.org

Interactive Table: Monoamine Transporter Inhibition of 6-APDB

| Transporter | IC₅₀ (nM) |

| SERT | 322 wikipedia.org |

| DAT | 1,997 wikipedia.org |

| NET | 980 wikipedia.org |

Serotonin Receptor (5-HTR) Agonism and Related Receptor Activity

In addition to its effects on monoamine transporters, 6-APDB also demonstrates activity at serotonin receptors. wikipedia.org

5-HT2B Receptor Activation

Studies have indicated that 6-APDB is an agonist at the 5-HT2B receptor. psychonautwiki.org This activity is a point of concern as long-term agonism at this receptor has been associated with valvulopathy. psychonautwiki.org

Behavioral Pharmacology in Animal Models

The behavioral effects of 6-APDB have been characterized in various animal models, providing insight into its psychoactive profile.

Drug Discrimination Paradigms (e.g., Substitution for MDMA, MBDB, MMAI)

In drug discrimination studies, a key method for assessing the subjective effects of a compound, 6-APDB has shown a clear pattern of substitution for certain entactogenic drugs. In rats trained to discriminate between the effects of saline and specific psychoactive substances, 6-APDB fully substitutes for 3,4-methylenedioxymethamphetamine (MDMA), N-methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine (MBDB), and 5-methoxy-6-methyl-2-aminoindan (MMAI). wikipedia.org Conversely, it does not substitute for amphetamine or lysergic acid diethylamide (LSD). wikipedia.org In subsequent studies, it was found that 6-APDB also partially substitutes for 2,5-dimethoxy-4-methylamphetamine (DOM) and cocaine, while failing to substitute for methamphetamine. wikipedia.org

Table 1: Drug Discrimination Studies with 6-APDB

| Training Drug | Substitution by 6-APDB |

|---|---|

| MDMA | Full |

| MBDB | Full |

| MMAI | Full |

| Amphetamine | No Substitution |

| LSD | No Substitution |

| DOM | Partial |

| Cocaine | Partial |

Evaluation of Locomotor Activity and Hyperlocomotion

Animal studies have demonstrated that 6-APDB produces a significant increase in movement, described as robust hyperlocomotion. wikipedia.org In open-field assays with mice, 6-APDB was shown to induce locomotor stimulation at doses of 5 and 10 mg/kg. This effect began approximately 30 minutes after administration and lasted for about 3 hours.

Comparative Behavioral Effects with Structurally Related Compounds

The behavioral profile of 6-APDB has been compared with that of its structural analogs, providing a clearer understanding of its unique properties.

Compared to its isomer 5-APDB, which is highly selective for serotonin, 6-APDB has a more balanced effect on the three main monoamine neurotransmitters (serotonin, dopamine, and norepinephrine). wikipedia.org This broader activity profile makes 6-APDB more similar in its effects to MDA and MDMA. wikipedia.org

The unsaturated benzofuran (B130515) derivative, 6-APB, is also structurally related to 6-APDB, though the precise differences in their pharmacological effects are not yet fully elucidated. wikipedia.org Both are recognized as potent monoamine releasers. nih.gov

In comparative locomotor activity studies, the stimulant potency of several benzofurans was ranked, with 6-APB showing more robust and long-lasting stimulant effects than 5-APDB. The stimulant effects of 6-APDB are considered robust.

In drug discrimination tests, both 6-APDB and 5-APB fully substitute for MDMA, suggesting similar subjective effects. However, 6-APDB did not substitute for methamphetamine, whereas 5-APB showed partial substitution.

Table 2: Comparative Behavioral Effects of Benzofuran Analogs

| Compound | Locomotor Activity | MDMA Substitution | Methamphetamine Substitution |

|---|---|---|---|

| 6-APDB | Robust Stimulation | Full | No |

| 5-APDB | Weak Stimulation | Full | - |

| 6-APB | Robust, Long-Lasting Stimulation | Full | - |

| 5-APB | Robust Stimulation | Full | Partial |

Compound Names Table

| Abbreviation | Full Chemical Name |

| 6-APDB | 6-(2-Aminopropyl)-2,3-dihydrobenzofuran |

| 5-APDB | 5-(2-Aminopropyl)-2,3-dihydrobenzofuran |

| 6-APB | 6-(2-Aminopropyl)benzofuran (B1241680) |

| 5-APB | 5-(2-Aminopropyl)benzofuran |

| MDMA | 3,4-Methylenedioxymethamphetamine |

| MDA | 3,4-Methylenedioxyamphetamine |

| MBDB | N-methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine |

| MMAI | 5-Methoxy-6-methyl-2-aminoindan |

| LSD | Lysergic acid diethylamide |

| DOM | 2,5-Dimethoxy-4-methylamphetamine |

Structure Activity Relationship Sar Studies

Impact of Benzofuran (B130515) Ring Saturation on Activity (6-APDB vs. 6-APB)

The saturation of the furan (B31954) ring in the benzofuran structure, which distinguishes 6-APDB from its unsaturated counterpart 6-APB, has a notable impact on their interaction with monoamine transporters. nih.govwikipedia.org

While both 6-APDB and 6-APB exhibit activity at the serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters, their potency at the dopamine (B1211576) transporter (DAT) differs significantly. nih.gov Specifically, the dihydrobenzofuran compounds, including 6-APDB, are considerably less potent at the DAT compared to their unsaturated benzofuran analogs like 6-APB. nih.gov In fact, some studies have shown that dihydrobenzofurans such as 6-APDB are largely inactive at the DAT. nih.gov

In contrast, the noradrenergic and serotonergic activities of 6-APDB and 6-APB are found to be quite similar. nih.gov For instance, 6-APDB inhibits serotonin reuptake with an IC50 value of 322 nM, which is comparable to the activity of its unsaturated analog. wikipedia.org

| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |

| 6-APDB | 1997 | 980 | 322 |

| 6-APB | 150 (Ki) | 117 (Ki) | 2698 (Ki) |

| Data sourced from multiple studies and may represent Ki or IC50 values. |

Influence of Positional Isomerism on Pharmacological Profiles (6-APDB vs. 5-APDB)

The position of the aminopropyl group on the benzofuran ring system is a critical determinant of the pharmacological profile of these compounds. This is evident when comparing 6-APDB with its positional isomer, 5-APDB. nih.govwikipedia.org

Selectivity for Monoamine Transporters

The primary distinction between 6-APDB and 5-APDB lies in their selectivity for monoamine transporters. nih.govwikipedia.org 5-APDB is a highly selective serotonin releasing agent. wikipedia.org In contrast, 6-APDB demonstrates a more balanced profile, affecting all three monoamine transporters—serotonin, dopamine, and norepinephrine. wikipedia.org

Studies show that 5-APDB has IC50 values of 130 nM for serotonin, 7,089 nM for dopamine, and 3,238 nM for norepinephrine, highlighting its strong preference for the serotonin transporter. wikipedia.org On the other hand, 6-APDB has IC50 values of 322 nM, 1,997 nM, and 980 nM for the serotonin, dopamine, and norepinephrine transporters, respectively, indicating a more distributed, yet still serotonin-preferring, activity. wikipedia.org The oxygen atom's position in the para position for 5-APDB results in higher potency at the SERT compared to 6-APDB. nih.gov

| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |

| 6-APDB | 1997 | 980 | 322 |

| 5-APDB | 7089 | 3238 | 130 |

Receptor Binding Affinity Modulation

Positional isomerism also modulates the binding affinity of these compounds to various serotonin receptors. nih.govresearchgate.net While detailed receptor binding profiles for both 6-APDB and 5-APDB are not fully elucidated in the provided information, it is known that benzofurans, in general, interact with 5-HT2A, 5-HT2B, and 5-HT2C receptors. nih.govresearchgate.net For example, 6-APB, the unsaturated analog of 6-APDB, is a potent agonist at the 5-HT2B receptor and also shows affinity for the 5-HT2A and 5-HT2C receptors. wikipedia.orgpsychonautwiki.org It is plausible that the positioning of the aminopropyl group in 6-APDB versus 5-APDB would also influence their respective affinities for these receptor subtypes.

Analysis of Analogues with Different Ring Systems (Indan, Tetralin)

To further understand the SAR of these compounds, researchers have synthesized and evaluated analogs where the dihydrobenzofuran ring system of 6-APDB is replaced with other cyclic structures, such as indan (B1671822) and tetralin. mdma.chnih.gov

Role of Dioxole Ring Oxygen Atoms

The investigation of analogs like 5,6-methylenedioxy-2-aminoindan (MDAI) helps to elucidate the role of the oxygen atoms in the dihydrobenzofuran ring. acs.org These studies suggest that the position and orientation of the ring oxygen atoms can modulate the selectivity for serotonin versus catecholamine transporters. mdma.chnih.gov However, it is noteworthy that the non-oxygenated indan isostere also demonstrates high potency at all three monoamine uptake sites, indicating that the oxygen atoms are not an absolute requirement for activity. mdma.chnih.gov

Effects of Enlarging Saturated Rings

When the saturated ring of the indan analog is enlarged by one methylene (B1212753) unit to form a tetralin derivative, a significant decrease in activity at the catecholamine transporters is observed. mdma.chnih.gov This suggests that the size of the saturated ring system plays a crucial role in the interaction with dopamine and norepinephrine transporters, with the five-membered indan ring being more favorable for potent activity at these sites compared to the six-membered tetralin ring. mdma.chnih.gov

Stereochemical Considerations and Enantiomeric Activity

The presence of a chiral center at the alpha-carbon of the aminopropyl side chain in 6-(2-Aminopropyl)-2,3-dihydrobenzofuran means the compound exists as two stereoisomers, or enantiomers: (R)-6-APDB and (S)-6-APDB. Stereochemistry is a critical factor in the interaction of drug molecules with their biological targets, as receptors themselves are chiral entities. The spatial arrangement of atoms in an enantiomer can dictate the binding affinity and efficacy at a receptor, leading to significant differences in pharmacological activity between the two forms. nih.gov

While specific research detailing the separate activities of the (R) and (S) enantiomers of 6-APDB is not extensively published, the principle of enantiomeric differentiation is well-established within this class of compounds. Studies on closely related benzofuran analogues demonstrate the profound impact of stereochemistry. For instance, research on the brominated analogue of the unsaturated parent compound 6-APB, known as 6-Br-APB, shows that its enantiomers have distinct profiles at the dopamine D1 receptor. iiab.me The (R)-enantiomer acts as a potent full agonist, whereas the (S)-enantiomer is a weak partial agonist, despite both retaining selectivity for the D1 receptor. iiab.me

This highlights a key concept in pharmacology: different stereoisomers of a single compound can induce different intracellular signaling pathways by stabilizing unique receptor conformations upon binding. nih.gov It is therefore highly probable that the enantiomers of 6-APDB also exhibit distinct pharmacological profiles, with one potentially being more potent or having a different mechanism of action than the other.

Table 1: Example of Enantiomeric Activity in a Related Benzofuran Compound This table illustrates the principle of differential enantiomeric activity using data from the related compound 6-Br-APB, as specific data for 6-APDB enantiomers is limited.

| Compound | Enantiomer | Receptor Target | Observed Activity | Source |

|---|---|---|---|---|

| 6-Br-APB | (R) | Dopamine D1 | Potent Full Agonist | iiab.me |

| (S) | Dopamine D1 | Weak Partial Agonist | iiab.me |

Exploration of Substituent Effects on Receptor Interaction Mechanisms

The structure-activity relationship (SAR) of 6-APDB is further illuminated by examining how modifications to its chemical structure affect its binding and activity at monoamine transporters and receptors. Key structural variations include the saturation of the furan ring, the position of the aminopropyl side chain on the benzofuran core, and the addition of substituents to the aromatic ring.

Saturation of the Furan Ring

One of the most significant structural features of 6-APDB is the saturation of the furan ring, distinguishing it from its well-known analogue 6-(2-Aminopropyl)benzofuran (B1241680) (6-APB). This hydrogenation has a marked effect on its pharmacological profile, particularly at the dopamine transporter (DAT). Comparative studies show that the dihydrobenzofuran compounds, including 6-APDB and its isomer 5-APDB, are significantly less potent as inhibitors of DAT compared to their unsaturated counterparts, 5-APB and 6-APB. nih.gov However, the activity at the serotonin transporter (SERT) is less affected; 6-APDB remains an inhibitor of SERT with potency in the micromolar range, similar to MDMA. nih.gov This suggests that the planarity of the unsaturated benzofuran ring system is more critical for potent interaction with the dopamine transporter than with the serotonin transporter.

Positional Isomerism

The point of attachment of the aminopropyl side chain to the benzofuran ring system is another crucial determinant of activity. Comparing 6-APDB with its positional isomer, 5-(2-Aminopropyl)-2,3-dihydrobenzofuran (5-APDB), reveals differences in potency and selectivity. Studies show that placing the oxygen atom in the para position relative to the side chain (as in 5-APDB) results in higher potency and selectivity for the serotonin transporter (SERT) compared to when it is in the meta position (as in 6-APDB). nih.gov

Aromatic Ring Substitution

The addition of substituents to the benzofuran ring can further modulate receptor interactions. As seen with 6-Br-APB, the addition of a bromine atom at the 6-position of the unsaturated analogue creates a compound with high affinity and selectivity for the D1 dopamine receptor. iiab.me While this specific substitution has not been reported for the dihydro- (APDB) series, it exemplifies how targeted modifications can drastically alter the receptor interaction profile, shifting the primary target away from the serotonin system and towards the dopamine system. These findings underscore the sensitivity of the molecule's pharmacological activity to even minor structural changes. iiab.meljmu.ac.uk

Table 2: Effects of Structural Modifications on Monoamine Transporter Inhibition This table compares the inhibitory activity of 6-APDB and related compounds at the Dopamine Transporter (DAT) and Serotonin Transporter (SERT) to illustrate the effects of substituents.

| Compound | Key Structural Feature | DAT Inhibition (IC₅₀) | SERT Inhibition (IC₅₀) | Source |

|---|---|---|---|---|

| 6-APB | Unsaturated Furan Ring | More Potent | Submicromolar | nih.gov |

| 6-APDB | Saturated (Dihydro) Furan Ring | Inactive (>30 µM) | 1-3 µM range | nih.gov |

| 5-APB | Unsaturated Furan Ring, para-O | More Potent | Submicromolar (Higher than 6-APB) | nih.gov |

| 5-APDB | Saturated Furan Ring, para-O | Inactive (>30 µM) | Submicromolar | nih.gov |

Metabolism and Biotransformation Studies

In Vitro Metabolic Pathways in Biological Systems (e.g., Liver Preparations)

In vitro studies, primarily using human and rat liver preparations, have been instrumental in elucidating the primary metabolic routes of 6-APDB. nih.govresearchgate.net These studies simulate the metabolic processes that occur in the liver, the primary site of drug metabolism. msdmanuals.com The metabolism is broadly categorized into Phase I and Phase II reactions. msdmanuals.compharmacylibrary.com

Phase I metabolism of 6-APDB involves the introduction or unmasking of functional groups, which typically increases the polarity of the compound. pharmacylibrary.com For 6-APDB's unsaturated analogue, 6-APB, the main Phase I pathways observed in rat and human liver preparations include:

Hydroxylation of the furan (B31954) ring : This is an initial and crucial step. researchgate.net

Ring cleavage : Following hydroxylation, the benzofuran (B130515) ring is opened. researchgate.net

Oxidation and Reduction : The resulting aldehyde intermediate is then either oxidized to a carboxylic acid or reduced to an alcohol. researchgate.net

Deamination : A minor pathway involves the removal of the amino group, followed by reduction. researchgate.net

The primary metabolite of 6-APB identified in these preparations is 4-carboxymethyl-3-hydroxy amphetamine. nih.govresearchgate.net

Phase II reactions involve the conjugation of the Phase I metabolites with endogenous molecules, which further increases their water solubility and facilitates excretion. msdmanuals.com For the metabolites of 6-APB, glucuronidation is a key Phase II pathway. researchgate.netmdpi.com The alcohol and carboxylic acid metabolites formed during Phase I undergo conjugation with glucuronic acid. researchgate.net This process is catalyzed by UDP-glucuronosyltransferases (UGTs). eur.nl The resulting glucuronide conjugates are more readily eliminated from the body. msdmanuals.com

In Vivo Metabolite Identification in Animal Models (e.g., Rat Urine)

Studies using Wistar rats have been conducted to identify the metabolites of 6-APDB's analogue, 6-APB, in urine. nih.govresearchgate.net These in vivo studies provide a more comprehensive picture of the metabolic fate of the compound as it occurs in a living organism. The metabolites identified in rat urine are consistent with the in vitro findings and confirm the proposed metabolic pathways. nih.govresearchgate.net

The major metabolite detected in rat urine after administration of 6-APB was 4-carboxymethyl-3-hydroxy amphetamine. nih.govresearchgate.net The parent drug, 6-APB, was also detected. nih.gov For the N-methylated analogue, 6-MAPB, the main metabolites were its N-demethylated product, 6-APB, and 4-carboxymethyl-3-hydroxy methamphetamine. nih.govresearchgate.net

Below is an interactive data table summarizing the metabolites of 6-APB identified in rat urine.

| Metabolite Name | Parent Compound | Metabolic Pathway |

| 4-carboxymethyl-3-hydroxy amphetamine | 6-APB | Ring Hydroxylation, Ring Cleavage, Oxidation |

| 6-APB | 6-MAPB | N-demethylation |

| 4-carboxymethyl-3-hydroxy methamphetamine | 6-MAPB | N-demethylation, Ring Hydroxylation, Ring Cleavage, Oxidation |

Comparative Metabolic Studies with Positional Isomers and Analogues

The main metabolic pathways for both 5-APB and 6-APB involve hydroxylation of the furan ring, followed by ring cleavage and subsequent oxidation or reduction. researchgate.netresearchgate.net However, some minor metabolic differences exist. Dihydroxy metabolites were detected for the 5-isomers but not for the 6-isomers. researchgate.net Conversely, dihydro-6-MAPB and a specific glucuronide (glucuronide of 4-dihydroxyethyl-3-hydroxy amphetamine/N-demethyl-4-dihydroxyethyl-3-hydroxy methamphetamine) were only identified for the 6-isomers. researchgate.net

From a toxicological perspective, in vitro studies on primary rat hepatocytes have shown that 5-APB exhibits greater hepatotoxicity than 6-APB. mdpi.comnih.gov This difference in toxicity is suggested to be related to the role of metabolism, particularly by the cytochrome P450 enzyme CYP3A4. nih.gov

The following interactive table provides a comparison of the metabolic characteristics of 6-APB and its related compounds.

| Compound | Key Metabolic Features | Differentiating Metabolites |

| 6-APB | Ring hydroxylation, ring cleavage, oxidation/reduction, glucuronidation. researchgate.net | Dihydro-6-MAPB (from its N-methyl analogue), specific glucuronide conjugates. researchgate.net |

| 5-APB | Similar to 6-APB. researchgate.net | Dihydroxy metabolites. researchgate.net |

| 6-MAPB | Predominantly N-demethylation to 6-APB, followed by the metabolism of 6-APB. researchgate.net | |

| 5-MAPB | Primarily N-demethylation to 5-APB. researchgate.net |

Analytical and Forensic Chemical Characterization Methodologies

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in 6-(2-aminopropyl)-2,3-dihydrobenzofuran.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that offers profound insight into the specific arrangement of atoms within a molecule. It is particularly crucial for distinguishing between constitutional isomers, such as this compound and its 5-substituted counterpart, 5-(2-aminopropyl)-2,3-dihydrobenzofuran. researchgate.net

Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The spectrum of this compound hydrochloride in D₂O shows distinct signals corresponding to the different protons. swgdrug.org The aromatic region is particularly diagnostic for differentiating the 6-substituted isomer from the 5-substituted one. In the 6-isomer, the aromatic protons appear as a doublet, a doublet of doublets, and a singlet, whereas the 5-isomer would present a different splitting pattern. researchgate.net

Below is a table summarizing the proton NMR chemical shifts for this compound hydrochloride. swgdrug.org

| Proton Assignment | Chemical Shift (ppm) | Multiplicity |

| H-α (CH) | 3.32 | Multiplet |

| H-β (CH₂) | 2.70 | Multiplet |

| H-γ (CH₃) | 1.11 | Doublet |

| H-2 (CH₂) | 4.54 | Triplet |

| H-3 (CH₂) | 3.16 | Triplet |

| H-4 (Ar-H) | 7.05 | Doublet |

| H-5 (Ar-H) | 6.74 | Doublet of Doublets |

| H-7 (Ar-H) | 6.95 | Singlet |

| Data acquired on a 400 MHz NMR spectrometer with the sample dissolved in D₂O. swgdrug.org |

Carbon-¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the aromatic carbons are key in confirming the substitution pattern on the benzofuran (B130515) ring. researchgate.net

The following table details the ¹³C NMR chemical shifts for this compound hydrochloride. researchgate.net

| Carbon Assignment | Chemical Shift (ppm) |

| C-α (CH) | 49.3 |

| C-β (CH₂) | 42.1 |

| C-γ (CH₃) | 21.0 |

| C-2 (CH₂) | 71.8 |

| C-3 (CH₂) | 30.2 |

| C-3a (Ar-C) | 124.2 |

| C-4 (Ar-CH) | 128.2 |

| C-5 (Ar-CH) | 109.8 |

| C-6 (Ar-C) | 133.0 |

| C-7 (Ar-CH) | 125.1 |

| C-7a (Ar-C) | 159.9 |

| Data corresponds to the hydrochloride salt of the compound. researchgate.net |

Correlation Spectroscopy (COSY): This experiment shows correlations between protons that are coupled to each other, helping to establish the connectivity of the aminopropyl side chain and the protons on the dihydrofuran ring. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which proton is attached to which carbon. researchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for establishing long-range connectivity (typically over 2-3 bonds) between protons and carbons. For this compound, HMBC correlations from the protons of the aminopropyl side chain (H-β) to the aromatic carbons (C-5, C-6, and C-7) are definitive in confirming the attachment point at the C-6 position of the benzofuran ring. researchgate.net

Infrared (IR) Spectroscopy (e.g., FTIR with ATR)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The analysis of this compound hydrochloride using Fourier Transform Infrared (FTIR) spectroscopy with an Attenuated Total Reflectance (ATR) accessory reveals characteristic absorption bands. swgdrug.org

Key absorption bands include those for the N-H stretching of the primary amine salt, C-H stretching from the alkyl and aromatic portions, and C-O stretching of the ether in the dihydrofuran ring. The spectrum provides a unique fingerprint for the compound. researchgate.netswgdrug.org

The table below lists significant IR absorption bands for this compound hydrochloride. swgdrug.org

| Wavenumber (cm⁻¹) | Assignment |

| 2928 (broad) | N-H and C-H stretching |

| 1612, 1585, 1496 | Aromatic C=C stretching |

| 1259 | Aryl-O (ether) stretching |

| 1066 | Aliphatic C-O (ether) stretching |

| 812 | C-H out-of-plane bending (aromatic) |

| Instrument: FTIR with ATR attachment. Resolution: 4 cm⁻¹. swgdrug.org |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio of ions. When coupled with Gas Chromatography (GC/MS), it is a powerful tool for the identification of volatile compounds. The electron ionization (EI) mass spectrum of this compound is characterized by a prominent base peak resulting from the cleavage of the carbon-carbon bond beta to the amine group. researchgate.net

This fragmentation is typical for amphetamine-like compounds and results in the formation of a stable iminium cation. The molecular ion (M⁺) is also observed, confirming the molecular weight of the compound. researchgate.netnih.gov

The primary fragmentation pathway for this compound under EI conditions produces a base peak at a mass-to-charge ratio (m/z) of 44. researchgate.net Other significant fragments arise from the dihydrobenzofuranyl moiety. researchgate.net

Chromatographic Separation and Detection Methods

Chromatography is essential for separating 6-APDB from its isomers and other substances present in a sample before detection by a mass spectrometer.

GC-MS is a robust and widely available technique in forensic laboratories. However, the separation of underivatized 6-APDB and 5-APDB by GC can be challenging due to their similar chemical properties and boiling points. researchgate.net Research has shown that on common non-polar capillary columns, such as those coated with dimethylpolysiloxane, these isomers may co-elute or show very little separation, making their individual identification difficult. researchgate.net

A successful strategy to overcome this challenge is chemical derivatization. By reacting the amine group with a derivatizing agent, such as heptafluorobutyric anhydride (B1165640) (HFBA) to form heptafluorobutyramide (B1361082) derivatives, the volatility and chromatographic properties of the isomers are altered. This often leads to improved separation on a GC column, allowing for their distinct retention times and subsequent identification by MS. nih.gov

Table 2: Example GC-MS Parameters for Benzofuran Analysis

| Parameter | Condition |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-1 or equivalent) |

| Oven Program | Initial 100°C, ramp at 6°C/min to 300°C, hold for 5.67 min |

| Injector | 280°C, Split mode |

| MSD Source | 230°C |

| Ionization Mode | Electron Ionization (EI), 70 eV |

This table presents typical GC-MS conditions used for the analysis of aminopropyl-2,3-dihydrobenzofuran isomers, as reported in forensic literature. researchgate.net

Liquid chromatography (LC), particularly when coupled with tandem or high-resolution mass spectrometry (HRMS), offers a powerful alternative to GC-MS. LC methods often provide better selectivity for polar and non-volatile compounds and can frequently separate isomers without the need for derivatization.

Validated LC-MS/MS methods have been developed for the simultaneous detection and quantification of 6-APB and its 5-isomer in biological samples like blood and urine. nih.gov Furthermore, liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-Q/TOF-MS) has been used to identify the in vitro metabolites of the related isomer 5-APDB. nih.govresearchgate.net The use of HRMS provides highly accurate mass measurements, which aids in determining the elemental composition of the parent drug and its fragments, adding a higher degree of confidence to the identification.

Challenges and Strategies for Isomer and Analogue Differentiation

The primary challenge in the forensic analysis of 6-APDB is its unambiguous differentiation from its positional isomers, most notably 5-APDB. As outlined, this difficulty stems from their nearly identical EI mass spectra and similar chromatographic behavior. researchgate.net

Key Challenges:

Indistinguishable EI Mass Spectra: Standard GC-MS using electron ionization does not provide unique fragmentation patterns to differentiate between the 5- and 6- isomers. researchgate.net

Chromatographic Co-elution: Underivatized isomers often co-elute or have very similar retention times in standard GC systems. researchgate.net

Effective Strategies:

Chemical Derivatization for GC-MS: Converting the isomers into derivatives (e.g., heptafluorobutyramides) alters their chromatographic properties, enabling separation. nih.gov

Tandem Mass Spectrometry (MS/MS): Analyzing the product ion spectra from a selected precursor ion provides a higher level of structural information, allowing for isomer distinction. chimicatechnoacta.ru

Liquid Chromatography (LC): LC systems, especially when paired with MS/MS or HRMS, often provide superior separation of the underivatized isomers compared to GC. nih.govnih.gov

Complementary Analytical Techniques: While MS is the primary tool, techniques like Fourier-transform infrared spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can also provide confirmatory data, as the isomers can exhibit differences in their spectra. researchgate.net However, these are often used for the initial characterization of reference standards rather than routine forensic casework.

Development and Validation of Reference Standards and Analytical Methods

The reliable identification of 6-APDB in casework requires well-characterized reference materials and validated analytical methods.

The synthesis and characterization of pure 6-APDB and its isomers are essential first steps. researchgate.net These synthesized materials serve as certified reference materials (CRMs) or primary standards, against which suspected samples can be compared. The characterization of these standards involves a comprehensive analysis using multiple techniques, including NMR, IR, and MS, to confirm their structure and purity. researchgate.netwalshmedicalmedia.com

Once a reference material is available, analytical methods for its detection and quantification must be validated. Method validation is a process that demonstrates that a procedure is suitable for its intended purpose. unodc.org According to international guidelines, a comprehensive validation process typically assesses the following parameters: researchgate.netgavinpublishers.com

Specificity/Selectivity: The ability of the method to detect the target compound unequivocally in the presence of other components, such as isomers or matrix interferents.

Accuracy: The closeness of the test results to the true value, often assessed by analyzing spiked samples at different concentrations.

Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (short-term) and intermediate precision (within-laboratory variations).

Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Limit of Detection (LOD): The lowest amount of the analyte in a sample that can be detected but not necessarily quantified as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The development of CRMs and the rigorous validation of analytical methods are crucial for ensuring that the results of forensic analyses are accurate, reliable, and legally defensible. walshmedicalmedia.comnih.gov

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure of molecules. wikipedia.org These calculations can determine a variety of molecular properties that are key to understanding reactivity and intermolecular interactions. For 6-APDB, DFT calculations could be employed to:

Determine Electron Distribution and Molecular Electrostatic Potential (MEP): By calculating the MEP, one can visualize the electron-rich and electron-poor regions of the 6-APDB molecule. This is critical for predicting how the molecule will interact with its biological targets. For instance, the nitrogen atom of the aminopropyl side chain is expected to be a region of negative electrostatic potential, making it a likely hydrogen bond acceptor, while the amine hydrogens would be positive regions, acting as hydrogen bond donors.

Calculate Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Predict Spectroscopic Properties: Quantum chemical methods can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. southernforensic.org These predicted spectra can be compared with experimental data to confirm the structure and stereochemistry of a synthesized compound. southernforensic.org

While specific DFT studies on 6-APDB are not readily found, such calculations are routinely performed on analogous compounds to understand their properties. nih.gov

Conformational Analysis and Molecular Geometry Optimization

The three-dimensional shape of a molecule is critical for its ability to bind to a receptor. 6-APDB has a flexible aminopropyl side chain, meaning it can adopt numerous different spatial arrangements, or conformations. Conformational analysis aims to identify the most stable, low-energy conformations of the molecule. nih.gov

Molecular Geometry Optimization is a computational process used to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. ofdt.fr This is a fundamental step in any molecular modeling study. For 6-APDB, geometry optimization would typically be performed using methods like molecular mechanics or, for higher accuracy, quantum chemical methods like DFT.

Conformational Analysis involves systematically or stochastically rotating the rotatable bonds of the molecule (in this case, primarily the bonds in the aminopropyl side chain) and calculating the energy of each resulting conformation. nih.govnih.gov The results of such an analysis for 6-APDB would reveal a set of low-energy conformers that are most likely to exist and be biologically active. Understanding the preferred shapes of 6-APDB is a prerequisite for studying its interaction with receptors. science.gov

Ligand-Receptor Docking and Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., 6-APDB) when bound to a second molecule (the receptor, e.g., a protein). nih.gov This method is instrumental in understanding the molecular basis of a drug's action. The known pharmacology of 6-APDB suggests that its primary targets are the monoamine transporters for serotonin (B10506) (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET). wikipedia.org

Docking simulations of 6-APDB into homology models of these transporters could reveal:

Binding Pose: The specific orientation of 6-APDB within the binding site of the transporter.

Key Interactions: The specific amino acid residues in the transporter that form hydrogen bonds, ionic interactions, or hydrophobic interactions with the ligand. For example, the protonated amine of 6-APDB would be expected to form a key ionic interaction with a conserved aspartate residue in the monoamine transporters. nih.gov

Basis for Selectivity: By comparing the docking scores and interaction patterns of 6-APDB at SERT, DAT, and NET, one could begin to understand the structural reasons for its relative potency at each transporter. nih.gov

Cryo-electron microscopy has recently been used to determine the structures of receptors like the 5-HT2A receptor in complex with ligands, providing high-quality templates for such docking studies. nih.gov

The primary pharmacological data available for 6-APDB are its half-maximal inhibitory concentrations (IC₅₀) for the inhibition of monoamine reuptake. These values provide a measure of the compound's binding affinity to the transporters.

| Compound | SERT IC₅₀ (nM) | DAT IC₅₀ (nM) | NET IC₅₀ (nM) |

| 6-APDB | 322 | 1,997 | 980 |

| MDA | 322 | 1,997 | 980 |

| Data sourced from Wikipedia, which cites in-vitro studies. wikipedia.org |

Computational methods can be used to predict these binding affinities. Docking programs use scoring functions to estimate the binding energy of a given pose. nih.gov More rigorous methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or free energy perturbation (FEP) calculations performed on the results of molecular dynamics simulations, can provide more accurate predictions of binding free energy. nih.gov These predictions can then be correlated with experimental IC₅₀ or Ki values.

By performing these calculations for 6-APDB and its analogues (like 5-APDB and the unsaturated 6-APB) at the different monoamine transporters, a computational model could be built to predict the affinity and selectivity of novel, related compounds. wikipedia.orgwikipedia.org This is a cornerstone of rational drug design.

A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. psychonautwiki.org These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, arranged in a specific 3D geometry.

A pharmacophore model for 6-APDB's activity at monoamine transporters could be generated in two primary ways:

Ligand-based: By superimposing a set of active molecules (like 6-APDB, MDA, and other monoamine reuptake inhibitors) and identifying the common chemical features, a consensus pharmacophore can be developed. researchgate.net

Structure-based: By analyzing the interaction pattern of a docked ligand within the receptor's binding site, a pharmacophore model can be created that represents the ideal arrangement of features to complement the receptor. researchgate.net

Such a model for 6-APDB would likely include a positive ionizable feature (for the amine), a hydrophobic/aromatic feature (for the benzofuran (B130515) ring), and potentially a hydrogen bond acceptor feature (for the furan (B31954) oxygen). This model would define the "active conformation" of 6-APDB—the specific shape it must adopt to bind effectively to its target. This information is invaluable for virtual screening campaigns to identify new molecules with similar activity.

Cheminformatics Applications for Structural Elucidation and Data Processing

Cheminformatics deals with the storage, retrieval, and analysis of chemical information. For a compound like 6-APDB, cheminformatics plays a vital role in its initial identification and characterization. Forensic laboratories, for instance, rely on analytical data that is stored and searched in databases. researchgate.net

The structural elucidation of 6-APDB and its differentiation from its positional isomer, 5-APDB, has been documented using several key analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom in the molecule. Specific chemical shifts and coupling patterns can be used to definitively identify the substitution pattern on the benzofuran ring, thus distinguishing 6-APDB from its isomers. southernforensic.org

Mass Spectrometry (MS): Coupled with Gas Chromatography (GC/MS), mass spectrometry provides the molecular weight and a characteristic fragmentation pattern for the compound, which serves as a molecular fingerprint. swgdrug.org

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation. researchgate.net

Research Gaps and Future Directions in 6 2 Aminopropyl 2,3 Dihydrobenzofuran Research

Elucidation of Full Pharmacological Spectrum beyond Monoamine Systems

Future research should employ comprehensive receptor screening panels to investigate the binding affinities and functional activities of 6-APDB at a wide range of G-protein coupled receptors, ion channels, and other relevant biological targets. This will provide a more complete picture of its pharmacological fingerprint and may reveal novel mechanisms of action that contribute to its reported effects.

Comprehensive Chiral Pharmacology and Metabolism Studies

A critical area for future investigation is the chiral pharmacology of 6-APDB. This involves synthesizing and isolating the individual R- and S-enantiomers and characterizing their respective potencies and efficacies at monoamine transporters and other relevant receptors. Furthermore, understanding the stereoselective metabolism of 6-APDB is paramount. news-medical.net Different metabolic pathways for each enantiomer could lead to variations in their pharmacokinetic profiles and the formation of different active or inactive metabolites. researchgate.net Investigating potential chiral inversion, where one enantiomer converts to the other in the body, is also essential for a complete understanding of its disposition. wuxiapptec.com

Advanced Analytical Method Development for Trace Detection and Isomer Resolution

The ability to accurately and sensitively detect and quantify 6-APDB and its metabolites in biological matrices is fundamental for both forensic analysis and preclinical research. While methods like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy have been used for its characterization, there is a need for the development of more advanced analytical techniques. researchgate.netswgdrug.org

Future efforts should focus on creating and validating highly sensitive methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the trace detection of 6-APDB and its metabolites in various biological samples. researchgate.net A significant challenge lies in the development of chiral separation methods capable of resolving and quantifying the individual enantiomers of 6-APDB. nih.gov Techniques like chiral chromatography will be indispensable for conducting the chiral pharmacology and metabolism studies outlined in the previous section. ljmu.ac.uk The development of such methods is crucial for differentiating 6-APDB from its positional isomers, such as 5-APDB, which can be challenging with standard analytical techniques. researchgate.net

Development of Novel Analogues based on SAR Insights

A deeper understanding of the structure-activity relationships (SAR) of 6-APDB can pave the way for the rational design of novel analogues with potentially more desirable pharmacological profiles. researchgate.net By systematically modifying the chemical structure of 6-APDB and evaluating the effects on its activity at various targets, researchers can identify key molecular features responsible for its effects. For example, comparing the dihydrobenzofuran structure of 6-APDB to the benzofuran (B130515) structure of 6-APB reveals differences in potency at the dopamine (B1211576) transporter. nih.gov

Future research should focus on synthesizing and testing a series of analogues to probe the SAR of the 2,3-dihydrobenzofuran (B1216630) ring system. This could involve modifications at various positions of the molecule to explore how these changes impact affinity and efficacy at monoamine transporters and other receptors. Such studies could lead to the development of compounds with enhanced selectivity for specific targets or improved safety profiles. For instance, analogues of the hallucinogen DOM have been created with a 2,3-dihydrobenzofuran structure. nih.gov

Further Preclinical Animal Model Development for Specific Research Questions

Preclinical animal models are indispensable for investigating the behavioral and physiological effects of psychoactive substances in a controlled setting. researchgate.netnih.gov While initial studies have used animal models to demonstrate the MDMA-like discriminative stimulus and hyperlocomotor effects of 6-APDB, there is a need to develop and utilize more sophisticated models to answer specific research questions. wikipedia.orgtdl.org

Future preclinical research should employ a wider range of animal models to explore various facets of 6-APDB's effects. embopress.orgmdpi.com For instance, models of social interaction could be used to investigate its entactogenic properties, while models of cognition and memory could assess its impact on these functions. Furthermore, developing animal models that can differentiate the effects of the individual enantiomers of 6-APDB will be crucial for understanding its chiral pharmacology. The selection of appropriate and well-validated animal models is paramount for the successful translation of preclinical findings. embopress.org

Q & A

Q. What are the optimized synthetic routes for 6-(2-Aminopropyl)-2,3-dihydrobenzofuran in laboratory settings?

The compound is synthesized via a multi-step sequence starting from 3-methoxybenzaldehyde. Key steps include:

- Henry reaction for nitroalkane formation.

- Reduction of nitro and double bonds using Raney-Ni (8% catalyst loading) at 40°C and 4.0 MPa pressure, yielding 78.6% .

- Friedel-Crafts acetylation with chloroacetyl chloride (1.4:1 molar ratio to intermediate) at 40°C for 6 hours, achieving 68.8% yield .

- Subsequent demethylation , carbonyl reduction , and cyclization to finalize the structure.

Q. How can researchers differentiate positional isomers of aminopropyl-dihydrobenzofuran derivatives using analytical techniques?

- GC-MS/LC-HR-MS : Fragmentation patterns and accurate mass analysis distinguish isomers like 5-APDB and 6-APDB. For example, 6-APDB exhibits distinct ion clusters at m/z 174 (base peak) and 131 .

- GC/IR Spectroscopy : Infrared spectra in the 1600–800 cm⁻¹ range reveal unique absorption bands for 6-APDB, such as C-O-C stretching at 1245 cm⁻¹ and dihydrobenzofuran ring vibrations .

Q. What legal and regulatory considerations are associated with researching this compound?

The compound is classified as a controlled substance under multiple jurisdictions (e.g., U.S. Controlled Substances Act, Nebraska Legislative Draft 71, North Dakota Code), requiring strict compliance with licensing, storage, and disposal protocols . Researchers must verify local regulations before initiating studies.

Advanced Research Questions

Q. What methodologies are employed to optimize reaction conditions in the synthesis of this compound to improve yield and purity?

- Design of Experiments (DOE) : Systematic variation of parameters (e.g., temperature, catalyst loading, molar ratios) identifies optimal conditions. For example, increasing Raney-Ni to 8% improved nitro-group reduction efficiency .

- In-line Monitoring : Techniques like FTIR or HPLC track reaction progress in real time, enabling timely adjustments to minimize byproducts .

Q. How do computational approaches enhance the understanding of this compound's pharmacological potential?

- Molecular Docking : Predicts binding affinity to targets like serotonin (5-HT) receptors, with energy scores correlating to experimental EC₅₀ values .

- Molecular Dynamics (MD) : Simulates ligand-receptor interactions over time, revealing stability of binding poses and conformational changes .

- ADMET Prediction : Tools like SwissADME assess bioavailability, blood-brain barrier penetration, and toxicity risks (e.g., hepatotoxicity via CYP450 inhibition) .

Q. What are the challenges in characterizing metabolic pathways of this compound, and what strategies address them?

- Challenge : Phase I metabolites (e.g., N-dealkylation products) are structurally similar to parent compounds, complicating identification.

- Solution : Use isotopic labeling (e.g., ¹⁴C) paired with HR-MS/MS to trace metabolic transformations. For example, 6-APDB metabolites can be synthesized via in vitro liver microsome assays and characterized using NMR and LC-MS .

Q. How have recent advancements in transition metal-catalyzed synthesis impacted the construction of dihydrobenzofuran scaffolds?

- Palladium/Nickel Catalysis : Enables C–H functionalization and cyclopropanation for stereoselective dihydrobenzofuran synthesis. For example, engineered myoglobin biocatalysts achieve >99.9% enantiomeric excess in cyclopropane formation .

- Flow Chemistry : Enhances scalability and safety for high-pressure hydrogenation steps, critical for nitro-group reductions .

Q. What role does this compound play as a synthetic intermediate in pharmaceutical development?

The dihydrobenzofuran core is a precursor in synthesizing bioactive molecules. For example:

- Darifenacin : A muscarinic antagonist synthesized via alkylation of 5-(2-bromoethyl)-2,3-dihydrobenzofuran intermediates .

- Anticancer Agents : Derivatives like trans-2-hydroxyisoxypropyl-3-hydroxy-7-isopentene-dihydrobenzofuran show cytotoxicity against HCT-116 and MKN-45 cancer cell lines .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。